6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

NMDA receptor antagonism Kynurenic acid derivatives Structure-activity relationship (SAR)

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (also known as 6-chlorokynurenic acid) is a synthetic quinoline derivative with the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol. This compound belongs to the kynurenic acid family and features a chloro substituent specifically at the 6-position of the quinoline ring, alongside a carboxylic acid functional group at the 2-position.

Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
CAS No. 24796-59-6
Cat. No. B3024542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
CAS24796-59-6
Molecular FormulaC10H6ClNO3
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O
InChIInChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15)
InChIKeyFBHYBXRWVNVMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 24796-59-6): A Strategic Quinoline-2-Carboxylic Acid Building Block for Controlled SAR and Derivative Synthesis


6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (also known as 6-chlorokynurenic acid) is a synthetic quinoline derivative with the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol . This compound belongs to the kynurenic acid family and features a chloro substituent specifically at the 6-position of the quinoline ring, alongside a carboxylic acid functional group at the 2-position . Its structural features make it a versatile intermediate in medicinal chemistry, particularly for the synthesis of antimicrobial and anticancer agents . The compound is commercially available in high purity grades (typically 95-98%) from multiple reputable chemical suppliers, ensuring reliable sourcing for research and development applications . Unlike its more potent 5- or 7-chloro substituted analogs, the 6-chloro derivative exhibits distinct pharmacological properties that are valuable for structure-activity relationship (SAR) studies and as a control compound in excitatory amino acid receptor research [1].

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Why Positional Isomerism and Purity Profiles Demand Product-Specific Sourcing


Generic substitution with other quinoline-2-carboxylic acids or kynurenic acid derivatives is scientifically unsound for applications requiring precise 6-chloro substitution. The position of the chlorine atom on the quinoline ring critically dictates the compound's biological activity and physicochemical properties [1]. Specifically, while 5- and 7-chloro substituted kynurenic acids demonstrate significantly enhanced potency as NMDA receptor glycine site antagonists (with IC50 values in the low micromolar range), substitution at the 6-position fails to produce this same potency enhancement [1]. This positional effect renders 6-chlorokynurenic acid a distinct chemical entity with unique utility in control experiments and SAR investigations, rather than a direct replacement for its more potent isomers. Furthermore, variations in commercial purity grades—ranging from 95% to 98%—directly impact the reliability of downstream synthetic yields and biological assay reproducibility, making product-specific sourcing and quality verification essential for procurement decisions .

Quantitative Evidence for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Positional Isomer Differentiation and Defined Quality Metrics for Informed Procurement


Positional Isomer Effect: 6-Chloro Substitution Confers Distinct NMDA Receptor Glycine Site Antagonist Profile Compared to 5- and 7-Chloro Analogs

In a comparative structure-activity study of kynurenic acid derivatives, chlorine substitution at the 5- or 7-position significantly lowered IC50 values for NMDA receptor glycine site antagonism relative to the parent compound, whereas substitution at the 6-position did not produce this potency enhancement [1]. This positional isomer effect establishes 6-chlorokynurenic acid as a distinct chemical tool for control experiments, where lack of potent antagonism is the desired experimental outcome.

NMDA receptor antagonism Kynurenic acid derivatives Structure-activity relationship (SAR)

Defined Purity Grades for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Ensuring Reproducible Synthetic and Biological Outcomes

Commercially available 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is offered with defined purity specifications that directly influence experimental reproducibility. Suppliers provide product with certified purity levels of 95% , 97% [1], and NLT 98% , with corresponding analytical documentation. This range of purity options allows procurement specialists to select a grade aligned with their specific application requirements—from exploratory synthesis to rigorous biological assays where higher purity minimizes confounding effects from impurities.

Chemical procurement Quality control Synthetic intermediate

NMDA Receptor Glycine Site Mechanism: 6-Chlorokynurenic Acid as a Defined Tool Compound for Antagonism Studies

6-Chlorokynurenic acid exerts its NMDA receptor antagonism by specifically acting at the strychnine-insensitive glycine binding site, a mechanism that requires glycine site activation for NMDA channel activity to occur [1]. This mechanism is shared across the kynurenic acid derivative class; however, the 6-chloro derivative is distinguished by its lack of enhanced potency relative to the parent compound, as described in the positional isomer evidence above. This mechanistic understanding is crucial for researchers designing experiments to probe the glycine modulatory site, as it confirms the compound's on-target activity while highlighting its unique potency profile compared to more potent analogs like 7-chlorokynurenic acid (IC50 = 0.56 μM) [2].

NMDA receptor Glycine site antagonist Neuropharmacology

Optimal Application Scenarios for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 24796-59-6) Based on Product-Specific Evidence


Structure-Activity Relationship (SAR) Studies of Kynurenic Acid-Derived NMDA Antagonists

Researchers investigating the SAR of kynurenic acid derivatives at the NMDA receptor glycine site can utilize 6-chlorokynurenic acid as a critical comparator. As established in the evidence, chlorine substitution at the 6-position does not confer the enhanced antagonism observed with 5- or 7-chloro substitution [1]. This makes the 6-chloro derivative an essential control compound for isolating the positional effects of halogen substitution on receptor binding and functional activity. Its use allows for the precise mapping of pharmacophoric requirements for glycine site antagonism, guiding the rational design of more selective or potent analogs.

Synthesis of Advanced Quinoline-Based Pharmaceutical Intermediates

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid serves as a versatile building block for constructing more complex quinoline-based molecules, including potential antimicrobial and anticancer agents . The defined purity grades available (95-98%) enable synthetic chemists to select a product that aligns with their reaction sensitivity and cost constraints. The carboxylic acid functional group at the 2-position provides a convenient handle for further derivatization, such as amide bond formation or esterification, while the chloro substituent at the 6-position offers a site for subsequent cross-coupling reactions or nucleophilic aromatic substitution.

Control Compound for NMDA Receptor Glycine Site Antagonism Assays

In neuropharmacology research focused on the NMDA receptor complex, 6-chlorokynurenic acid is a well-defined tool compound for validating assay systems designed to detect glycine site antagonists. Its established mechanism of action at the strychnine-insensitive glycine binding site [2] and its relatively lower potency compared to 7-chlorokynurenic acid (IC50 = 0.56 μM) [3] make it suitable for use as a reference standard or as a less active control in dose-response experiments. This application ensures that observed effects with more potent test compounds are not due to non-specific assay interference.

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